2-[2-(4-Quinolinyl)vinyl]quinoline
Description
2-[2-(4-Quinolinyl)vinyl]quinoline is a styrylquinoline derivative characterized by a conjugated vinyl bridge linking two quinoline moieties at the 2- and 4-positions. This structural motif confers unique electronic properties, such as extended π-conjugation, which enhances its suitability for applications in medicinal chemistry and materials science. The compound is synthesized via methods typical for E-2-styrylquinolines, including acid-catalyzed condensations of 2-methylquinoline with aldehydes or benzyl derivatives under mild conditions .
Styrylquinolines, including this compound, are renowned for their bioactivity. For example, E-2-styrylquinolines exhibit potent inhibition of HIV-1 integrase (IC₅₀ values in the nanomolar range) and serve as leukotriene receptor antagonists, making them candidates for antiviral and anti-inflammatory therapies . Their antiallergic properties further underscore their therapeutic versatility.
Properties
Molecular Formula |
C20H14N2 |
|---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2-[(E)-2-quinolin-4-ylethenyl]quinoline |
InChI |
InChI=1S/C20H14N2/c1-3-7-19-16(5-1)10-12-17(22-19)11-9-15-13-14-21-20-8-4-2-6-18(15)20/h1-14H/b11-9+ |
InChI Key |
QERJSOFJBIIALZ-PKNBQFBNSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=NC4=CC=CC=C34 |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=NC4=CC=CC=C34 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=NC4=CC=CC=C34 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Key Observations :
Key Observations :
- Styrylquinolines with extended conjugation (e.g., this compound) show superior enzyme inhibition due to enhanced metal chelation .
- RBC-binding capacity correlates with antileishmanial efficacy, as seen in 2-(2-hydroxyprop-2-enyl)quinoline .
- Piperazinyl substituents (e.g., 2-(1-piperazinyl)quinoline) introduce CNS side effects at high doses, limiting therapeutic windows .
Pharmacological and Therapeutic Potential
- This compound: Prioritized for antiviral development due to low nanomolar potency and oral bioavailability .
- 4-(4-Dimethylaminostyryl)quinoline: Explored as a fluorescent probe for cellular imaging, leveraging its pH-sensitive emission .
- 2-(4-Phenylphenyl)quinoline: Limited therapeutic use due to poor solubility but investigated in OLEDs for electron-transport layers .
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